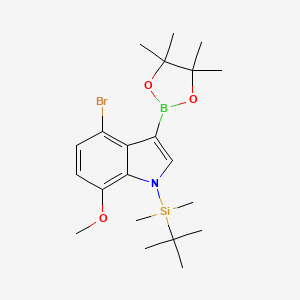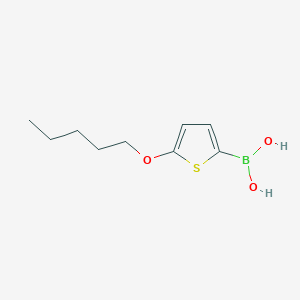
5-(Pentyloxy)thiophene-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentyloxy)thiophene-2-boronic acid, or 5-PTBA, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. Its unique structure and properties make it a valuable tool for scientists in many areas of research, including biochemistry, physiology, and medicine.
Mecanismo De Acción
The mechanism of action of 5-PTBA is based on its ability to form covalent bonds with other molecules. When 5-PTBA is reacted with a molecule, it forms a covalent bond with the molecule, which then forms a stable complex. This complex is then able to interact with other molecules, resulting in a variety of effects, depending on the type of molecule it is interacting with.
Biochemical and Physiological Effects
5-PTBA has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of drugs, such as antibiotics and antifungals. It has also been used in the synthesis of hormones and neurotransmitters, as well as in the synthesis of enzymes and other biological molecules. In addition, 5-PTBA has been used in the synthesis of polymers, such as polyethylene and polypropylene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-PTBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to work with and can be used in a variety of reactions.
The main limitation of 5-PTBA is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, as it tends to precipitate out of solution. In addition, it is sensitive to light and heat, and can degrade over time if exposed to either.
Direcciones Futuras
There are a number of potential future directions for 5-PTBA. It could be used in the synthesis of new drugs, or in the development of new polymers. It could also be used in the synthesis of new enzymes or other biological molecules. In addition, it could be used in the development of new materials, such as sensors or catalysts. Finally, it could be used in the development of new analytical methods, such as chromatography or spectroscopy.
Métodos De Síntesis
The synthesis of 5-PTBA can be achieved through a variety of methods. The most common method involves the reaction of pentyl bromide with thiophene-2-boronic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-PTBA, as well as the byproduct of pentyl alcohol. Other methods of synthesis include the use of a palladium-catalyzed reaction, as well as the use of a palladium-catalyzed Heck reaction.
Aplicaciones Científicas De Investigación
5-PTBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and proteins. It has also been used in the synthesis of polymers, such as polyethylene and polypropylene. In addition, 5-PTBA has been used in the synthesis of drug molecules, as well as in the synthesis of enzymes and other biological molecules.
Propiedades
IUPAC Name |
(5-pentoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZLMWFJIUFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentyloxy)thiophene-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



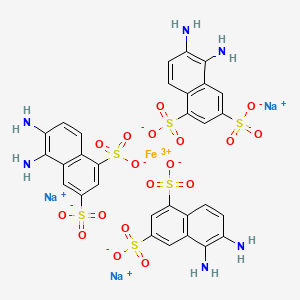
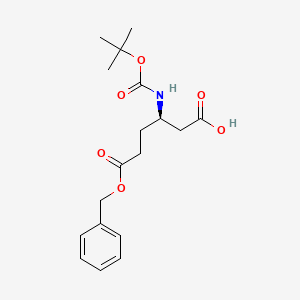
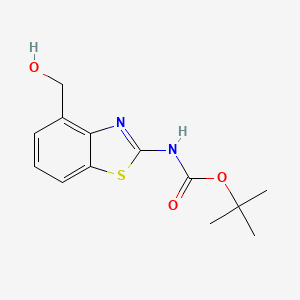
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
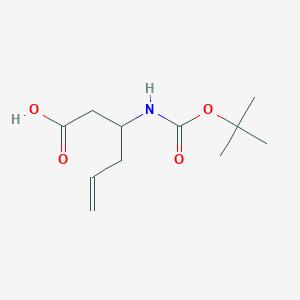
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
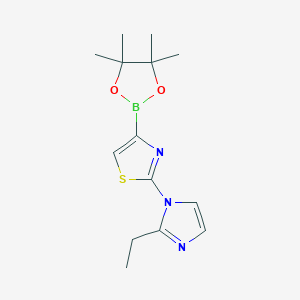
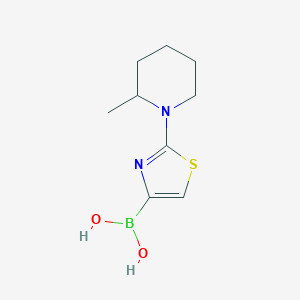
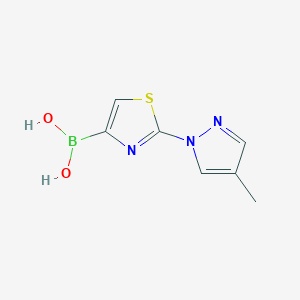
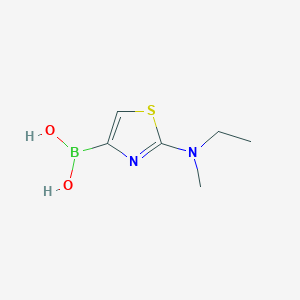
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
